molecular formula C11H9NO4S B3407647 2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid CAS No. 78951-11-8

2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid

Cat. No. B3407647
CAS RN: 78951-11-8
M. Wt: 251.26 g/mol
InChI Key: HBAJAVBPXWWMOM-UHFFFAOYSA-N
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Description

This compound is also known as (2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid. It has a linear formula of C11H9NO4S and a molecular weight of 251.263 .


Synthesis Analysis

The synthesis of this compound has been described in several studies. For instance, one study describes the preparation of this compound from Intermediate II and benzoyl chloride . Another study mentions the visibility of signals of two C=O groups of the thiazolidine ring for the 2-(2,4-dioxothiazolidin-5-ylilidene)acetic acid derivatives .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom. The ring also contains two carbonyl (C=O) groups at the 2 and 4 positions, a phenyl group at the 3 position, and an acetic acid group at the 5 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (251.263) and its linear formula (C11H9NO4S) .

Future Directions

The future directions for this compound could involve further exploration of its potential as a Zmp1 inhibitor . Additionally, more research could be conducted to understand its chemical reactions and potential applications in various fields.

properties

IUPAC Name

2-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4S/c13-9(14)6-8-10(15)12(11(16)17-8)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAJAVBPXWWMOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 2
2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 3
2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 4
2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 5
2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid
Reactant of Route 6
2-(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)acetic acid

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